molecular formula C18H26BNO6S B13713361 (1,1-Dioxidothiomorpholino)(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

(1,1-Dioxidothiomorpholino)(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No.: B13713361
M. Wt: 395.3 g/mol
InChI Key: JIWOTQZLTNIJQB-UHFFFAOYSA-N
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Description

(1,1-Dioxidothiomorpholino)(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a dioxaborolane moiety, a methoxy group, and a thiomorpholine dioxide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxidothiomorpholino)(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dioxaborolane moiety: This step involves the reaction of a boronic acid derivative with pinacol to form the dioxaborolane structure.

    Introduction of the methoxy group: This can be achieved through a nucleophilic substitution reaction using a methoxy-containing reagent.

    Formation of the thiomorpholine dioxide structure: This step involves the oxidation of a thiomorpholine derivative to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxidothiomorpholino)(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine dioxide moiety can undergo further oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiomorpholine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for versatile reactivity, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, (1,1-Dioxidothiomorpholino)(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is studied for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a promising scaffold for the design of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in areas such as catalysis, polymer science, and nanotechnology.

Mechanism of Action

The mechanism of action of (1,1-Dioxidothiomorpholino)(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in chemical biology for the modification of biomolecules. The thiomorpholine dioxide structure may also contribute to its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: This compound shares the dioxaborolane and methoxy groups but lacks the thiomorpholine dioxide structure.

    (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound contains the dioxaborolane moiety but lacks the methoxy and thiomorpholine dioxide groups.

Uniqueness

The uniqueness of (1,1-Dioxidothiomorpholino)(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential bioactivity make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H26BNO6S

Molecular Weight

395.3 g/mol

IUPAC Name

(1,1-dioxo-1,4-thiazinan-4-yl)-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone

InChI

InChI=1S/C18H26BNO6S/c1-17(2)18(3,4)26-19(25-17)14-12-13(6-7-15(14)24-5)16(21)20-8-10-27(22,23)11-9-20/h6-7,12H,8-11H2,1-5H3

InChI Key

JIWOTQZLTNIJQB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N3CCS(=O)(=O)CC3)OC

Origin of Product

United States

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